Benzamidoxime
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Overview
Description
Benzamidoxime is an organic compound with the chemical formula C7H8N2O It is a derivative of benzamidine, where the amidine group is converted to an amidoxime group
Mechanism of Action
Target of Action
Benzamidoxime has been found to interact with various targets in the body. For instance, it has been shown to inhibit human leukemia cell growth . It also interacts with the mitochondrial amidoxime reducing component (mARC), cytochrome b5 (CYB5B), and cytochrome b5 reductase (CYB5R) . Furthermore, it has been reported to form complexes with U(VI) in non-aqueous solvents .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, it inhibits the growth of human leukemia cells by causing a strong decrease in cell growth . It also forms complexes with U(VI) in the form of anionic benzamidoximate . Additionally, it has been found to act as a PD-L1 ligand with pH-dependent potency .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to play a key role in the oxidation of amidoximes and oximes, with cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways playing a crucial role . It also has the ability to release nitric oxide (NO), which has many beneficial biological effects, particularly on the cardiovascular system .
Pharmacokinetics
It is known that these properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to induce DNA single-strand breaks and DNA amplification in SV40-transformed hamster cells . It also exhibits antioxidant activity, particularly when it is part of this compound derivatives and glycolipid mimetics with two oxime functionalities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-reductive system composed of mARC, CYB5B, and CYB5R is regulated by fasting and high-fat diet . .
Biochemical Analysis
Biochemical Properties
Benzamidoxime can react quickly with aldehydes to form stable 1, 2-dihydroquinazoline 3-oxides in aqueous solutions . The reaction process consists of the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The reactive properties of this compound make it a potential platform for the development of new bioconjugated strategies, fluorescent probes, and post-translational diversification of genetic coding libraries .
Cellular Effects
This compound derivatives have been found to inhibit human leukemia cell growth . All amidoxime derivatives inhibited Jurkat and HL-60RG cell viability dose-dependently . Benzamidoximes tended to damage HL-60RG cells to a greater extent compared to Jurkat cells .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The key role is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .
Temporal Effects in Laboratory Settings
This compound induced DNA single-strand breaks in rat hepatocytes and DNA amplification in SV40-transformed hamster cells . No changes in the metabolite concentration in vivo were detectable, suggesting that fasting does not alter prodrug activation in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamidoxime can be synthesized through the reaction of benzonitrile with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate, under reflux conditions. The resulting product is this compound, which can be purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of ionic liquid-supported nano-metal catalysts has been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to benzamide using oxidizing agents such as iodine or oxone.
Substitution: this compound can react with aromatic hydroxamoyl chlorides to form 1,4-dioxa-2,5-diazine ring systems.
Major Products Formed:
- Oxidation of this compound yields benzamide.
- Reduction of this compound yields benzamidine.
- Substitution reactions can yield various heterocyclic compounds, such as 1,4-dioxa-2,5-diazine derivatives .
Scientific Research Applications
Benzamidoxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: this compound and its derivatives are being explored for their potential as prodrugs.
Industry: this compound-functionalized resins are used for the selective extraction of uranium from seawater.
Comparison with Similar Compounds
Acetamidoxime: Similar to benzamidoxime, acetamidoxime is an amidoxime derivative with similar chemical properties and reactivity.
Salicylamidoxime: This compound also contains an amidoxime group and is used in similar applications, such as metal ion chelation and biological studies.
Uniqueness of this compound: this compound is unique due to its high affinity for uranyl ions, making it particularly useful in the extraction of uranium from seawater. Additionally, its potential as a nitric oxide donor and prodrug enhances its versatility in medicinal chemistry .
Properties
CAS No. |
613-92-3 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) |
InChI Key |
MXOQNVMDKHLYCZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/N |
SMILES |
C1=CC=C(C=C1)C(=NO)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
613-92-3 | |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
Benzamidoxime; Benzohydroxamamide; N-Hydroxybenzamidine; N-Hydroxybenzenecarboximidamide; N-Hydroxybenzimidamide; NSC 13999; N’-Hydroxybenzamidine; N’-Hydroxybenzene-1-carboximidamide; N’-Hydroxybenzenecarboximidamide; N’-Hydroxybenzimidamide; Phenyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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